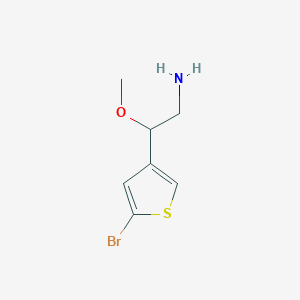
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with chlorine, fluorine, and a methyl group, along with a phenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to halogenation reactions to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and Selectfluor.
Attachment of the Phenylmethanol Group: The final step involves the formation of the (phenyl)methanol moiety, which can be achieved through a Grignard reaction where phenylmagnesium bromide reacts with the thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it is oxidized, using reagents like sodium borohydride.
Substitution: The halogen atoms (chlorine and fluorine) on the thiophene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)ketone.
Reduction: this compound (if starting from the ketone).
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential biological activities. The presence of halogens and the thiophene ring can impart significant pharmacological properties, making it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its structural features make it suitable for the development of polymers and other materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens can enhance its binding affinity and specificity, potentially leading to significant biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)amine: Contains an amine group instead of a hydroxyl group.
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is unique due to its specific combination of substituents on the thiophene ring and the presence of a phenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H10ClFOS |
|---|---|
Poids moléculaire |
256.72 g/mol |
Nom IUPAC |
(3-chloro-4-fluoro-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClFOS/c1-7-10(14)9(13)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3 |
Clé InChI |
VGZRYXBGWDPTPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(S1)C(C2=CC=CC=C2)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)







![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)

![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)


